![molecular formula C14H21NO3S B7959602 Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate](/img/structure/B7959602.png)
Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate is a compound with intriguing properties that have piqued the interest of researchers in various scientific fields. This compound contains multiple functional groups that enable it to participate in diverse chemical reactions, making it valuable for studies in organic synthesis, medicinal chemistry, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Amino Acid Backbone: : Starting with (S)-2-amino-3-methylbutanoic acid, the carboxyl group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Thioether Formation: : The sulfanyl group is introduced through a nucleophilic substitution reaction between the amino acid ester and 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, large-scale production of this compound may involve optimization of reaction conditions to maximize yield and minimize cost. Automation and continuous flow synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate undergoes several types of chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The methoxy group on the phenyl ring can be substituted under certain conditions, like with nucleophiles in the presence of a strong base.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Sodium hydride (NaH), potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate finds applications in numerous scientific fields:
Chemistry: : Used as an intermediate in organic synthesis for the production of more complex molecules.
Biology: : Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate exerts its effects often involves interactions with specific molecular targets. For example:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: : Pathways related to its biological or pharmacological activity, which could include inhibition or activation of enzymes, modulation of signal transduction pathways, etc.
Comparison with Similar Compounds
Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate can be compared to other similar compounds such as:
(S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoic acid: : Similar backbone but without the ester group.
Methyl (2R)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate: : Stereoisomer with different spatial arrangement of atoms.
Methyl (2S)-2-amino-3-{[(4-hydroxyphenyl)methyl]sulfanyl}-3-methylbutanoate: : Different substituent on the phenyl ring.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,12(15)13(16)18-4)19-9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFSHVUKUYSMK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OC)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
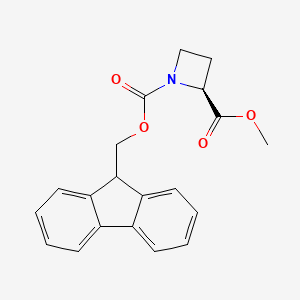
![Methyl (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B7959527.png)
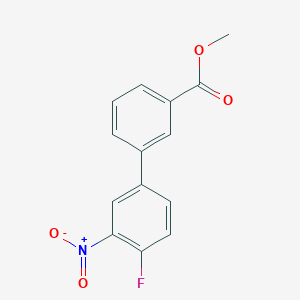
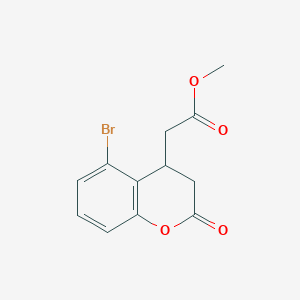
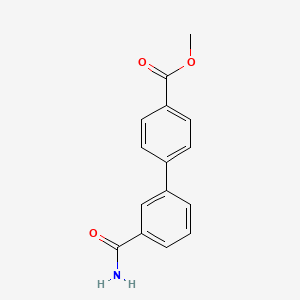
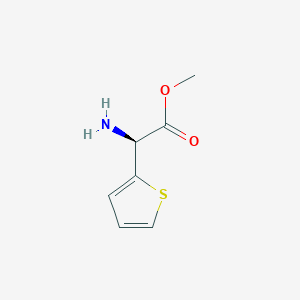
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B7959576.png)
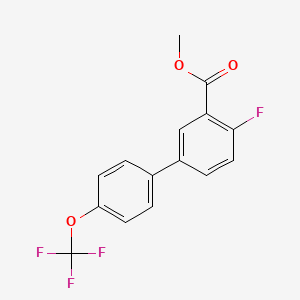
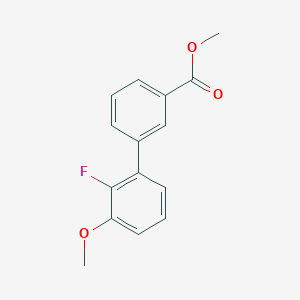
![Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959609.png)
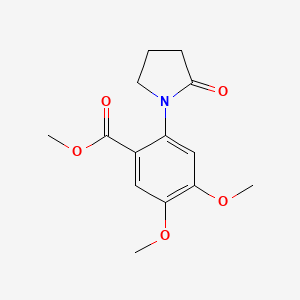
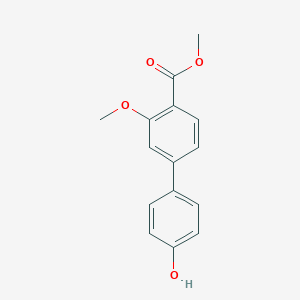
![Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7959626.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7959633.png)
